

interstitial nephritis as a reported adverse event for AZD-1236

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Compound of Interest

Compound Name: AZD-1236

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Technical Support Center: AZD-1236 and Interstitial Nephritis

This technical support guide is intended for researchers, scientists, and drug development professionals investigating **AZD-1236**. It provides a summary of the reported adverse event of interstitial nephritis, relevant experimental details, and answers to frequently asked questions.

AZD-1236 and Interstitial Nephritis: Summary

AZD-1236 is an orally administered inhibitor of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-12. During a Phase IIa clinical trial in patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD), a single serious adverse event of interstitial nephritis was reported and considered to be related to the treatment. This event highlights a potential, though rare, risk associated with the inhibition of MMP-9 and MMP-12.

Quantitative Data Summary

The following table summarizes the incidence of interstitial nephritis as reported in the Phase IIa clinical trial of **AZD-1236** in patients with COPD.

Adverse Event	AZD-1236 (75 mg twice daily)	Placebo
Total Patients	35	39
Patients with any Adverse Event	13 (37%)	17 (44%)
Serious Adverse Events (SAEs)	1	0
Interstitial Nephritis (SAE)	1 (2.9%)	0 (0%)
Clinical Presentation of SAE	Acute renal failure, rash, fever, blood eosinophilia	N/A

Data compiled from a 6-week, multinational, randomized, double-blind, parallel-group study.^[1]

Experimental Protocols

Phase IIa Clinical Trial Methodology for **AZD-1236** in COPD

The adverse event of interstitial nephritis was observed in a Phase IIa clinical trial with the following design^[1]:

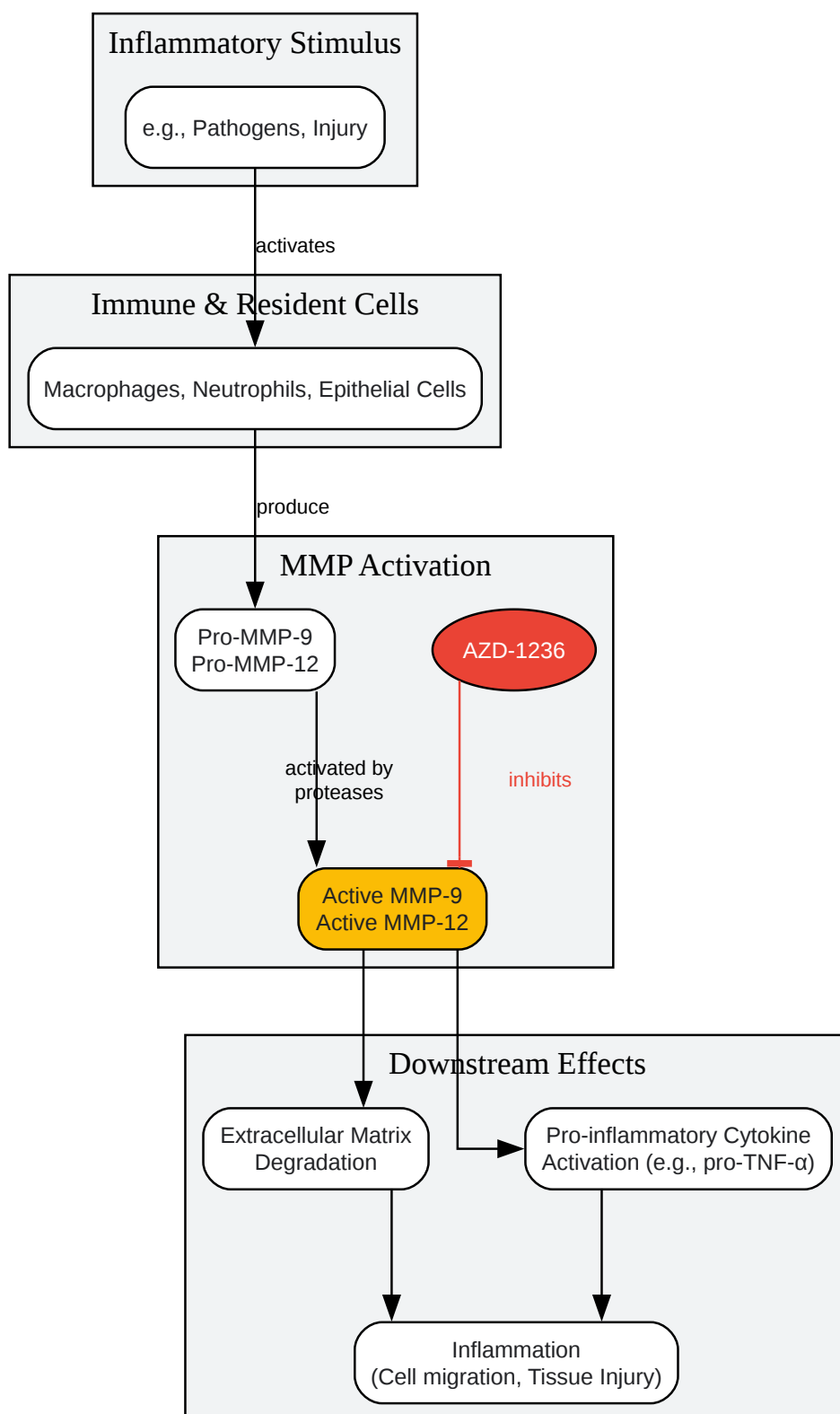
- Study Type: Multinational, randomized, double-blind, parallel-group.
- Participants: 74 male and female patients aged ≥40 years with stable, moderate-to-severe COPD.
- Run-in Period: A 2-week period prior to randomization.
- Treatment Arms:
 - **AZD-1236** (75 mg, oral, twice daily) for 6 weeks.
 - Matching placebo (oral, twice daily) for 6 weeks.
- Background Medication: Patients continued treatment with short-acting bronchodilators and/or inhaled corticosteroids.

- Endpoints:
 - Primary: Safety and tolerability (adverse events, vital signs, laboratory assessments).
 - Secondary (Exploratory Efficacy): Spirometry, 6-minute walk test (6MWT), BODE index, and biomarkers in blood and urine.

Signaling Pathway

Inhibition of Pro-Inflammatory Signaling by **AZD-1236**

AZD-1236 targets MMP-9 and MMP-12, enzymes that play a role in inflammation and tissue remodeling. The diagram below illustrates a simplified pathway of their involvement in the inflammatory cascade. By inhibiting MMP-9 and MMP-12, **AZD-1236** is intended to reduce the downstream effects of these enzymes, such as the breakdown of the extracellular matrix and the activation of pro-inflammatory cytokines.



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Caption: Inhibition of MMP-9 and MMP-12 by **AZD-1236**.

Troubleshooting and FAQs

Q1: A patient in our preclinical study with an MMP-9/12 inhibitor is showing signs of renal distress. What should we do?

A1:

- Cease Dosing Immediately: Discontinue administration of the compound.
- Monitor Renal Function: Perform regular monitoring of serum creatinine, blood urea nitrogen (BUN), and urinalysis. Look for proteinuria, hematuria, and sterile pyuria.
- Assess for Systemic Symptoms: Check for signs of a hypersensitivity reaction, such as rash, fever, and eosinophilia, which are classic indicators of drug-induced acute interstitial nephritis (AIN).[1]
- Histopathological Analysis: If possible, a histopathological examination of kidney tissue is the definitive method to confirm AIN.
- Consult a Nephrologist: Seek expert opinion for the management of acute kidney injury.

Q2: What is the proposed mechanism for **AZD-1236** inducing interstitial nephritis?

A2: The exact mechanism is not known, as it was a single event in a clinical trial. However, drug-induced acute interstitial nephritis is typically a T-cell mediated immune response.[2] It is considered an idiosyncratic hypersensitivity reaction to a drug or its metabolite.[3] The drug may act as a hapten, binding to a native protein in the kidney and triggering an immune response in susceptible individuals.

Q3: Are there any known risk factors for developing interstitial nephritis with MMP inhibitors?

A3: There is no specific information on risk factors for MMP inhibitor-induced interstitial nephritis due to the rarity of this event. For drug-induced AIN in general, there are no well-defined predictive risk factors, as it is an idiosyncratic reaction.

Q4: We are designing a new study with a selective MMP inhibitor. What safety monitoring should we include?

A4:

- **Baseline Renal Function:** Establish a clear baseline of renal function for each subject before starting the study (serum creatinine, eGFR, urinalysis).
- **Regular Monitoring:** Implement regular monitoring of renal function throughout the study. The frequency should be higher in the initial phase of the study.
- **Adverse Event Monitoring:** Closely monitor for any signs of hypersensitivity reactions, including skin rash and unexplained fever.
- **Clear Discontinuation Criteria:** Establish clear criteria for stopping the drug if there are significant changes in renal function or signs of a hypersensitivity reaction.

Q5: How was the case of interstitial nephritis in the **AZD-1236** trial managed?

A5: The publication detailing the clinical trial does not provide specific details on the management of the patient who developed interstitial nephritis. However, the standard of care for drug-induced AIN involves prompt withdrawal of the offending agent. Corticosteroids may also be used to reduce inflammation.

Q6: Given the adverse event, is there still a rationale for developing MMP-9/12 inhibitors?

A6: The single serious adverse event of interstitial nephritis with **AZD-1236** should be considered in the context of the overall safety profile, which was generally well-tolerated in the Phase IIa trial. The decision to proceed with the development of any drug class involves a careful risk-benefit analysis. The therapeutic potential of MMP-9 and MMP-12 inhibition in other indications, such as spinal cord injury, continues to be explored. Researchers should be aware of this potential adverse event and incorporate appropriate safety monitoring in their studies.

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